molecular formula C20H32N6O4 B14231279 Arg-Val-Phe CAS No. 823838-24-0

Arg-Val-Phe

Cat. No.: B14231279
CAS No.: 823838-24-0
M. Wt: 420.5 g/mol
InChI Key: FXGMURPOWCKNAZ-JYJNAYRXSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Arg-Val-Phe can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: The carboxyl group of the first amino acid (arginine) is attached to the resin.

    Deprotection: The protecting group on the amino group of the first amino acid is removed.

    Coupling: The next amino acid (valine) is activated and coupled to the deprotected amino group of the first amino acid.

    Repetition: Steps 2 and 3 are repeated for the third amino acid (phenylalanine).

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, using automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Arg-Val-Phe can undergo various chemical reactions, including:

    Oxidation: The amino acid residues, particularly phenylalanine, can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the peptide bonds or side chains.

    Substitution: Functional groups on the amino acid side chains can be substituted with other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

    Reduction: Reducing agents like sodium borohydride or dithiothreitol (DTT) are common.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine can lead to the formation of phenylalanine derivatives, while reduction can result in modified peptide bonds.

Scientific Research Applications

Arg-Val-Phe has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Potential therapeutic applications, including drug delivery and as a bioactive peptide.

    Industry: Utilized in the development of biomaterials and hydrogels

Mechanism of Action

The mechanism of action of Arg-Val-Phe involves its interaction with specific molecular targets and pathways. For example, it can bind to receptors on cell surfaces, triggering signaling cascades that regulate various cellular functions. The exact pathways depend on the biological context and the specific receptors involved .

Comparison with Similar Compounds

Similar Compounds

    Ile-Phe: A dipeptide composed of isoleucine and phenylalanine.

    Phe-Ile: Another dipeptide with phenylalanine and isoleucine in reverse order.

    Val-Phe: A dipeptide composed of valine and phenylalanine.

Uniqueness

Arg-Val-Phe is unique due to the presence of arginine, which introduces a positive charge and enhances its interaction with negatively charged molecules and surfaces. This property makes it particularly useful in applications requiring strong binding and specificity .

Properties

CAS No.

823838-24-0

Molecular Formula

C20H32N6O4

Molecular Weight

420.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C20H32N6O4/c1-12(2)16(26-17(27)14(21)9-6-10-24-20(22)23)18(28)25-15(19(29)30)11-13-7-4-3-5-8-13/h3-5,7-8,12,14-16H,6,9-11,21H2,1-2H3,(H,25,28)(H,26,27)(H,29,30)(H4,22,23,24)/t14-,15-,16-/m0/s1

InChI Key

FXGMURPOWCKNAZ-JYJNAYRXSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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